alpha-Naloxol hydrochloride

Opioid withdrawal Behavioral pharmacology Potency comparison

α-Naloxol hydrochloride is the definitive neutral μ-opioid receptor (MOR) antagonist that maintains its pharmacological phenotype regardless of morphine pretreatment history—unlike naloxone and naltrexone, which acquire inverse agonist properties after opioid exposure. This unique profile enables clean dissection of basal/constitutive MOR signaling without confounding inverse agonism. Essential applications include opioid dependence mechanism studies, temporal withdrawal mapping (efficacious at 4 h, inert at 20 h post-morphine), PAMORA SAR scaffold development, and forensic toxicology certified reference standard. Substituting naloxone introduces unquantified variability and compromises data reproducibility. Supplied as hydrochloride salt for enhanced stability.

Molecular Formula C19H24ClNO4
Molecular Weight 365.8 g/mol
CAS No. 34520-00-8
Cat. No. B1512242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Naloxol hydrochloride
CAS34520-00-8
Molecular FormulaC19H24ClNO4
Molecular Weight365.8 g/mol
Structural Identifiers
SMILESC=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O.Cl
InChIInChI=1S/C19H23NO4.ClH/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;/h2-4,13-14,17,21-23H,1,5-10H2;1H/t13-,14+,17-,18-,19+;/m0./s1
InChIKeyVFEZXRHXAKHILC-NINXOWEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-Naloxol Hydrochloride (CAS 34520-00-8): Analytical Reference Standard and Pharmacological Research Tool


Alpha-Naloxol hydrochloride (6α-Naloxol hydrochloride; CAS 34520-00-8) is the hydrochloride salt form of α-naloxol, a reduced metabolite of the opioid antagonist naloxone [1]. Chemically described as (5α,6α)-4,5-epoxy-17-(2-propenyl)morphinan-3,6,14-triol hydrochloride, it has the molecular formula C₁₉H₂₄ClNO₄ and a molecular weight of 365.85 g/mol [2]. α-Naloxol functions as a neutral antagonist at the mu-opioid receptor (MOR) in vitro, displaying no effect on basal cAMP levels or GTPγS binding regardless of morphine pretreatment—a pharmacological profile that distinguishes it from naloxone, which exhibits inverse agonistic properties following morphine exposure [1]. The compound is primarily utilized as an analytical reference material and as a pharmacological probe for investigating opioid receptor constitutive activity [1].

Why Alpha-Naloxol Hydrochloride Cannot Be Substituted with Naloxone or Other Opioid Antagonists Without Experimental Validation


Alpha-naloxol hydrochloride possesses a unique neutral antagonist pharmacological profile that cannot be inferred from structurally similar opioid antagonists such as naloxone or naltrexone. While naloxone and naltrexone exhibit neutral antagonism in untreated systems, they acquire inverse agonist properties following morphine pretreatment, suppressing basal MOR signaling [1]. In contrast, α-naloxol remains a neutral antagonist under both naïve and morphine-pretreated conditions [1]. This functional divergence translates to differential behavioral outcomes in vivo: α-naloxol fails to produce withdrawal jumping at 20 h post-morphine whereas naloxone remains efficacious [2]. Furthermore, the in vivo potency ratio between naloxone and α-naloxol varies dramatically with morphine pretreatment history and time post-administration—from 5-fold to 100-fold—demonstrating that the compounds are not pharmacokinetically or pharmacodynamically interchangeable [3]. Procurement substitution without experimental validation would introduce unquantified variability and compromise data reproducibility.

Alpha-Naloxol Hydrochloride Quantitative Differentiation Evidence: Comparative Data for Informed Scientific Procurement


In Vivo Potency Differential: 5-Fold to 100-Fold Difference Versus Naloxone in Suppressing Operant Responding

In a head-to-head comparison in male Wistar rats trained on an operant food-reward paradigm, naloxone was 5-fold more potent than 6-alpha-naloxol in suppressing operant responding under morphine-naïve conditions. Following single or repeat morphine pretreatment (5.6 mg/kg SC), the potency difference increased to 65-fold. Examination of early-phase testing (5–15 min post-antagonist) revealed a 100-fold potency difference, whereas late-phase testing (25–35 min) showed only a 9-fold difference [1].

Opioid withdrawal Behavioral pharmacology Potency comparison

Neutral Antagonist Profile: Maintained Functional Phenotype Regardless of Morphine Pretreatment Versus Naloxone/Naltrexone

In vitro assays measuring GTPγS binding to cell membranes and cAMP levels in intact cells demonstrated that 6α-naloxol functions as a neutral antagonist at the mu-opioid receptor, exhibiting no effect on basal MOR signaling regardless of morphine pretreatment. In contrast, naloxone and naltrexone, while neutral antagonists in untreated cells, acquired inverse agonist properties following morphine pretreatment, actively suppressing basal MOR signaling [1].

Constitutive receptor activity Inverse agonism Opioid dependence

Time-Dependent Withdrawal Jumping Efficacy: Equivalent at 4 Hours Post-Morphine, Ineffective at 20 Hours

In a direct comparative experiment in mice, both naloxone and 6-alpha-naloxol produced withdrawal jumping with similar efficacy and potency when administered 4 h after the second of two daily morphine injections (100 mg/kg). However, when tested 20 h after the last of seven daily morphine injections (20 mg/kg), naloxone produced robust withdrawal jumping whereas 6-alpha-naloxol produced no jumping at all [1].

Opioid physical dependence Withdrawal jumping Time-course analysis

Conditioned Place Aversion: Morphine Pretreatment Enhances Naloxone CPA but Not 6-alpha-Naloxol CPA

In a conditioned place aversion (CPA) paradigm, 6-alpha-naloxol at 1 mg/kg significantly decreased time spent in the drug-paired chamber relative to saline controls (p<0.0003), demonstrating intrinsic aversive properties. However, unlike naloxone, the CPA produced by 6-alpha-naloxol was not enhanced by morphine pretreatment given 20 h prior (p=0.89 for pretreatment effect). In contrast, naloxone CPA was significantly enhanced by prior morphine exposure [1].

Conditioned place aversion Affective withdrawal Mu-opioid receptor

Mu-Opioid Receptor Binding Affinity: Ki Values of 0.63 nM and 2.1 nM Across Assay Conditions

Alpha-naloxol demonstrates high-affinity binding to the mu-opioid receptor, with reported Ki values of 0.63 nM and 2.1 nM across assay conditions [1]. This affinity is comparable to naloxone, which a third-party source reports as having approximately the same binding affinity for μ- and δ-opioid receptors [2]. The high-affinity binding combined with its neutral antagonist functional profile distinguishes α-naloxol from peripherally restricted derivatives such as naloxegol, which is a PEGylated derivative designed specifically to limit blood-brain barrier penetration [3].

Receptor binding Binding affinity Mu-opioid receptor

Structural Scaffold Role: Alpha-Naloxol as the Pharmacophoric Core of Peripherally Restricted Naloxegol

Alpha-naloxol serves as the core pharmacophoric scaffold for naloxegol (NKTR-118, Movantik), an FDA/EMA-approved peripherally acting mu-opioid receptor antagonist (PAMORA) for opioid-induced constipation. Naloxegol is chemically defined as a PEGylated derivative of α-naloxol, specifically with the 5-α-hydroxyl group connected via an ether linkage to a monomethoxy-terminated PEG oligomer [1]. The PEGylation modification confers blood-brain barrier restriction, whereas the parent α-naloxol lacks this peripheral restriction .

Drug development PAMORA Blood-brain barrier

Recommended Research Applications for Alpha-Naloxol Hydrochloride Based on Quantitative Differentiation Evidence


Probing Constitutive Mu-Opioid Receptor Activity in Opioid Dependence Models

Alpha-naloxol hydrochloride is optimally suited as a neutral antagonist probe for studies investigating basal/constitutive mu-opioid receptor signaling and its contribution to opioid dependence. Unlike naloxone, which acquires inverse agonist properties after morphine pretreatment, α-naloxol maintains a neutral antagonist phenotype under all conditions, enabling clean dissection of constitutive activity without confounding inverse agonism [1]. In vivo, α-naloxol produces withdrawal jumping at 4 h post-morphine but fails at 20 h, allowing researchers to temporally map the emergence and resolution of constitutively active MOR populations during withdrawal [2].

Analytical Reference Standard for Naloxone Metabolite Identification and Quantification

As an active human metabolite of naloxone, alpha-naloxol hydrochloride serves as a certified reference material for analytical method development, validation, and quality control in forensic toxicology and clinical pharmacology laboratories. Its certified reference standard availability enables accurate identification and quantification of the 6α-hydroxy reduced metabolite in biological matrices following naloxone administration, with applications in pharmacokinetic studies and metabolic pathway elucidation [1]. The hydrochloride salt form (CAS 34520-00-8) provides improved stability and handling characteristics relative to the free base for analytical workflows.

Structure-Activity Relationship Studies for Peripherally Restricted Opioid Antagonist Development

Alpha-naloxol hydrochloride serves as the unmodified parent scaffold for structure-activity relationship (SAR) studies aimed at developing novel peripherally acting mu-opioid receptor antagonists (PAMORAs). Naloxegol, an FDA-approved PAMORA for opioid-induced constipation, is a PEGylated derivative of α-naloxol wherein the PEG modification confers blood-brain barrier restriction [1]. Procurement of α-naloxol enables medicinal chemistry efforts to explore alternative modifications to the core pharmacophore, evaluate metabolic stability of the parent scaffold, and conduct comparative studies of CNS penetration between modified and unmodified compounds [2].

Behavioral Pharmacology Studies Requiring Time-Dependent Dissociation of Opioid Antagonist Effects

The unique time-dependent efficacy profile of alpha-naloxol—equivalent to naloxone at early time points (4 h post-morphine) but completely ineffective at later time points (20 h)—makes it a valuable tool for behavioral pharmacology studies investigating the temporal dynamics of opioid withdrawal [1]. This property enables researchers to dissociate early-phase vs. late-phase withdrawal mechanisms, study the neuroadaptive changes that occur over time following chronic opioid exposure, and evaluate interventions targeting specific temporal windows of the withdrawal syndrome [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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